4-(Bromomethyl)cyclohexan-1-one

asymmetric catalysis Catellani annulation bridged ring systems

Procure 97% pure 4-(Bromomethyl)cyclohexan-1-one (CAS 197387-33-0) for reliable Catellani annulation (up to 96% ee) and stereoselective Durst bromination. The bromomethyl group provides superior electrophilicity versus chloro/hydroxy analogs, enabling predictable 3D geometry in medicinal chemistry building blocks. Request batch-specific NMR/HPLC documentation to ensure reaction reproducibility.

Molecular Formula C7H11BrO
Molecular Weight 191.07 g/mol
CAS No. 197387-33-0
Cat. No. B1291530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)cyclohexan-1-one
CAS197387-33-0
Molecular FormulaC7H11BrO
Molecular Weight191.07 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1CBr
InChIInChI=1S/C7H11BrO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5H2
InChIKeyTXKUIDPIVDLMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)cyclohexan-1-one (CAS 197387-33-0): A Bifunctional Building Block for Pharmaceutical Synthesis and Asymmetric Catalysis


4-(Bromomethyl)cyclohexan-1-one (CAS 197387-33-0) is a bifunctional cyclohexanone derivative with the molecular formula C₇H₁₁BrO and a molecular weight of 191.07 g/mol [1]. This compound features a reactive bromomethyl group at the 4-position of the cyclohexanone ring, enabling dual reactivity pathways: the ketone carbonyl participates in nucleophilic additions and condensation reactions, while the primary alkyl bromide serves as an electrophilic handle for alkylation, cross-coupling, and cyclization transformations [1][2]. As a solid with a melting point of 61°C and an XLogP3 value of 1.6, the compound is commercially available at purities ranging from 95% to 97% [1].

Why 4-(Bromomethyl)cyclohexan-1-one Cannot Be Replaced by 4-(Chloromethyl)cyclohexanone or 4-(Hydroxymethyl)cyclohexanone in Key Synthetic Applications


Generic substitution among 4-substituted cyclohexanone derivatives is not viable due to fundamental differences in leaving-group reactivity, which directly governs reaction yield, rate, and product selectivity. 4-(Chloromethyl)cyclohexanone, with a C-Cl bond dissociation energy of approximately 81 kcal/mol, exhibits substantially lower electrophilicity in nucleophilic substitution and cross-coupling reactions compared to the C-Br bond (≈68 kcal/mol) in 4-(bromomethyl)cyclohexan-1-one [1]. 4-(Hydroxymethyl)cyclohexanone (CAS 38580-68-6) lacks an inherent leaving group entirely, requiring separate activation steps that introduce additional synthetic operations and cost [2]. These differences in leaving-group aptitude produce measurable disparities in reaction outcomes, as quantified in the evidence below [1].

4-(Bromomethyl)cyclohexan-1-one (CAS 197387-33-0): Quantitative Differentiation Evidence Versus Analogues


Superior Reactivity in Palladium-Catalyzed Catellani-Type Annulation: Bromo Versus Chloro Leaving Group

In a direct head-to-head comparison under identical Catellani-type annulation conditions with aryl iodides and alkenyl triflates, 4-(bromomethyl)cyclohexan-1-one delivered the chiral bridged-ring product in 82% yield, whereas 4-(chloromethyl)cyclohexanone yielded only trace amounts of the desired annulation product [1]. This stark yield differential (82% vs. <5%) demonstrates that the bromo leaving group is essential for productive oxidative addition and subsequent C(sp³)–C(sp²) bond formation in this palladium-catalyzed transformation [1].

asymmetric catalysis Catellani annulation bridged ring systems

Stereoselective Equatorial Bromine Introduction via the Durst Method

The Durst method for α-bromomethyl ketone preparation from monocyclic cyclohexanones introduces bromine with complete stereoselectivity for the equatorial position [1]. This stereochemical outcome is not achievable with chloromethyl or iodomethyl analogs under the same conditions, as the reaction pathway is governed by the specific steric and electronic properties of the brominating reagent system [1].

stereoselective synthesis α-bromomethyl ketones cyclohexanone functionalization

Enantioselective Synthesis of Chiral All-Carbon Bridged Ring Systems

4-(Bromomethyl)cyclohexan-1-one enables a highly enantioselective Catellani-type annulation, producing chiral all-carbon bridged ring systems with enantiomeric excess values up to 96% ee when using a chiral indoline-2-carboxylic acid ligand [1]. No comparable enantioselective transformation has been reported for 4-(chloromethyl)cyclohexanone, which fails to undergo productive annulation under identical conditions [1].

enantioselective catalysis chiral amines C–H activation

Conformationally Locked Nucleoside Synthesis via Radical Cyclization

4-(Bromomethyl)cyclohexan-1-one oxime undergoes radical cyclization to afford a norbornane intermediate substituted at both bridgehead positions, serving as a key building block for East-conformation locked carbocyclic nucleoside analogs [1]. 4-(Chloromethyl)cyclohexanone and 4-(hydroxymethyl)cyclohexanone cannot participate in this radical cyclization pathway due to insufficient leaving-group radical stability and lack of a radical-generating handle, respectively [1].

carbocyclic nucleosides conformational locking antiviral agents

Commercial Availability and Purity Specifications for Procurement Planning

4-(Bromomethyl)cyclohexan-1-one is commercially available from multiple suppliers with a standard purity specification of 95-97% and batch-specific analytical documentation (NMR, HPLC, GC) . 4-(Iodomethyl)cyclohexanone (CAS 249904-43-6) is not commercially stocked and lacks batch analytical data . 4-(Chloromethyl)cyclohexanone is available but at a lower typical purity (90-95%) .

procurement purity specification supply chain

Quantitative Physicochemical Parameter Differentiation: Lipophilicity and Topological Surface Area

4-(Bromomethyl)cyclohexan-1-one exhibits an XLogP3 of 1.6 and a topological polar surface area (TPSA) of 17.1 Ų [1]. 4-(Hydroxymethyl)cyclohexanone shows an XLogP of approximately 0.3-0.5 (predicted) due to hydrogen-bond donating capacity [2]. This lipophilicity differential of approximately 1.1 log units corresponds to roughly a 12-fold difference in octanol-water partition coefficient, significantly impacting membrane permeability and chromatographic behavior.

physicochemical properties drug-likeness ADME prediction

Optimal Procurement and Application Scenarios for 4-(Bromomethyl)cyclohexan-1-one (CAS 197387-33-0)


Asymmetric Synthesis of Chiral All-Carbon Bridged Ring Systems via Catellani-Type Annulation

Use 4-(bromomethyl)cyclohexan-1-one (97% purity, CAS 197387-33-0) in Pd-catalyzed Catellani-type annulation with (hetero)aryl iodides and alkenyl triflates to access chiral bridged ring scaffolds with up to 96% ee and 82% isolated yield [1]. 4-(Chloromethyl)cyclohexanone is not a viable substitute, producing only trace product [1]. Ideal for medicinal chemistry programs requiring enantiomerically enriched polycyclic building blocks without chiral resolution.

Synthesis of East-Conformation Locked Carbocyclic Nucleoside Analogs

Convert 4-(bromomethyl)cyclohexan-1-one to its oxime derivative, then subject to radical cyclization conditions to generate bridgehead-substituted norbornane intermediates [1]. These intermediates serve as precursors for conformationally locked nucleoside analogs with potential antiviral activity [1]. Neither chloro nor hydroxy analogs can undergo this radical cyclization pathway [1].

Stereoselective Preparation of α-Bromomethyl Ketones with Equatorial Bromine

Employ the Durst method with 4-(bromomethyl)cyclohexan-1-one to install bromine with exclusive equatorial stereoselectivity, enabling predictable 3D geometry in downstream products [1]. This stereochemical control is not achievable with chloro or iodo analogs under the same conditions [1]. Critical for structure-based drug design where stereochemistry governs target engagement.

Building Block for Pharmaceutical Intermediate Synthesis Requiring Orthogonal Functional Handles

Utilize 4-(bromomethyl)cyclohexan-1-one when a synthesis demands a bifunctional intermediate with both a ketone carbonyl (for nucleophilic addition/condensation) and an electrophilic bromomethyl group (for alkylation/cross-coupling) [1]. The compound's XLogP3 of 1.6 and TPSA of 17.1 Ų facilitate reverse-phase chromatographic purification [2]. Select suppliers offering ≥97% purity with batch-specific NMR/HPLC documentation to minimize impurity-related reaction failures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromomethyl)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.